molecular formula C20H19ClN2O2 B11656819 3-chloro-1-(2,4-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(2,4-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B11656819
M. Wt: 354.8 g/mol
InChI Key: FECYDXJCAGQZQO-UHFFFAOYSA-N
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Description

3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrrole derivatives are often studied for their potential as pharmaceuticals. This compound might exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
  • 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-AMINO-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Uniqueness

The presence of both chlorine and dimethylphenyl groups in 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE might confer unique chemical and biological properties compared to its analogs. These structural features could influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

3-chloro-4-(3,5-dimethylanilino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C20H19ClN2O2/c1-11-5-6-16(14(4)8-11)23-19(24)17(21)18(20(23)25)22-15-9-12(2)7-13(3)10-15/h5-10,22H,1-4H3

InChI Key

FECYDXJCAGQZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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